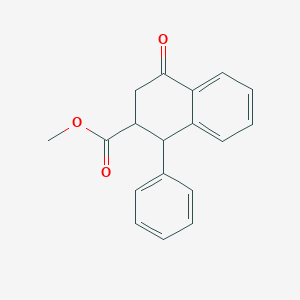
methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system with a phenyl group, a carboxylate ester, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate typically involves the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug design and development. It is investigated for its potential to interact with biological targets and pathways, leading to the discovery of new medications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Similar structure with a benzothiopyran ring instead of a naphthalene ring.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains an indene ring system instead of a naphthalene ring.
Uniqueness: Methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
2962-67-6 |
|---|---|
Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
methyl 4-oxo-1-phenyl-2,3-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)15-11-16(19)13-9-5-6-10-14(13)17(15)12-7-3-2-4-8-12/h2-10,15,17H,11H2,1H3 |
InChI Key |
RBIHASBAKDZTHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















